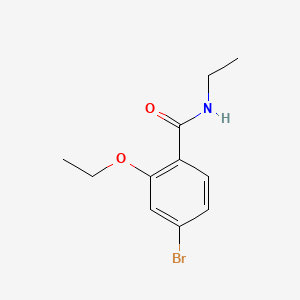

4-Bromo-2-ethoxy-N-ethylbenzamide

Description

4-Bromo-2-ethoxy-N-ethylbenzamide is a halogenated benzamide derivative characterized by a bromine atom at the para position, an ethoxy group at the ortho position, and an ethylamide substituent on the benzene ring. Its molecular formula is C₁₁H₁₄BrNO₂, with a molecular weight of 284.14 g/mol (CAS: 1245563-10-3) .

The ethoxy group enhances lipophilicity, while the bromine atom may influence electronic properties and reactivity. The N-ethyl substituent balances steric effects and solubility. Below, we compare this compound with structurally related benzamides to elucidate how substituent variations impact physicochemical and functional properties.

Propriétés

IUPAC Name |

4-bromo-2-ethoxy-N-ethylbenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14BrNO2/c1-3-13-11(14)9-6-5-8(12)7-10(9)15-4-2/h5-7H,3-4H2,1-2H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ICNPLCHNYJXCQA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC(=O)C1=C(C=C(C=C1)Br)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60681834 | |

| Record name | 4-Bromo-2-ethoxy-N-ethylbenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60681834 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

272.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1245563-10-3 | |

| Record name | Benzamide, 4-bromo-2-ethoxy-N-ethyl- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1245563-10-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Bromo-2-ethoxy-N-ethylbenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60681834 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-2-ethoxy-N-ethylbenzamide typically involves the following steps:

Ethoxylation: The ethoxy group can be introduced via an etherification reaction, where the hydroxyl group of the benzene ring reacts with an ethylating agent such as ethyl iodide in the presence of a base.

Amidation: The final step involves the formation of the amide bond by reacting the ethoxy-bromobenzene intermediate with ethylamine under suitable conditions, often using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors for better control over reaction parameters, and the employment of advanced purification techniques such as recrystallization and chromatography.

Analyse Des Réactions Chimiques

Types of Reactions

4-Bromo-2-ethoxy-N-ethylbenzamide can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as in a Suzuki-Miyaura coupling reaction to form carbon-carbon bonds.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, altering the functional groups present.

Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

Suzuki-Miyaura Coupling: Palladium catalysts, boronic acids, and bases like potassium carbonate are commonly used.

Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide).

Major Products

Substitution: Formation of new carbon-carbon or carbon-heteroatom bonds.

Oxidation: Conversion to carboxylic acids or other oxidized derivatives.

Reduction: Formation of alcohols or amines.

Hydrolysis: Carboxylic acids and amines.

Applications De Recherche Scientifique

4-Bromo-2-ethoxy-N-ethylbenzamide has several applications in scientific research:

Chemistry: Used as an intermediate in organic synthesis and in the development of new chemical reactions.

Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.

Industry: Utilized in the production of specialty chemicals and materials.

Mécanisme D'action

The mechanism of action of 4-Bromo-2-ethoxy-N-ethylbenzamide involves its interaction with specific molecular targets, which can vary depending on its application. In biological systems, it may interact with enzymes or receptors, modulating their activity and leading to desired therapeutic effects. The exact pathways and targets are subject to ongoing research and may involve complex biochemical interactions.

Comparaison Avec Des Composés Similaires

4-Bromo-2-ethoxy-N-isopropylbenzamide (CAS: 1261895-31-1)

- Molecular Formula: C₁₂H₁₆BrNO₂

- Molecular Weight : 286.16 g/mol

- Key Differences : The N-ethyl group in the parent compound is replaced with an N-isopropyl group.

- Enhanced lipophilicity (logP) due to the larger alkyl chain, which may improve membrane permeability but reduce aqueous solubility .

4-Bromo-N-methoxy-N-methylbenzamide (CAS: 192436-83-2)

- Molecular Formula: C₉H₁₀BrNO₂

- Molecular Weight : 260.09 g/mol

- Key Differences : The ethoxy and ethylamide groups are replaced with N-methoxy-N-methylamide.

- Implications :

- The N-methoxy-N-methyl group is a common "Weinreb amide" motif, widely used in organic synthesis to stabilize ketone intermediates. This makes the compound more reactive in coupling reactions compared to the parent benzamide .

- Reduced steric bulk compared to the ethyl/ethoxy analog may enhance crystallinity, as evidenced by its commercial availability from TCI Chemicals .

4-Bromo-2-ethoxy-N-phenylbenzamide (CAS: 1261918-68-6)

- Molecular Formula: C₁₅H₁₄BrNO₂

- Molecular Weight : 328.18 g/mol

- Key Differences : The N-ethyl group is replaced with an N-phenyl group.

- Implications :

4-Bromo-N,N-dimethylbenzamide

- Molecular Formula: C₉H₁₀BrNO

- Molecular Weight : 228.09 g/mol

- Key Differences : The ethoxy and ethylamide groups are replaced with N,N-dimethylamide.

- Simplified synthesis due to the absence of an ethoxy group, as seen in its use as a synthetic intermediate in the Royal Society of Chemistry’s supplementary materials .

Data Table: Structural and Molecular Comparison

Key Research Findings

- Steric Effects : Bulky substituents (e.g., isopropyl in ) reduce reactivity in nucleophilic substitution reactions compared to smaller alkyl groups.

- Electronic Effects : Electron-withdrawing groups like bromine decrease electron density on the benzene ring, directing electrophilic attacks to specific positions .

- Synthetic Utility : N-Methoxy-N-methyl derivatives (e.g., ) are preferred for stabilizing intermediates in multi-step syntheses.

Activité Biologique

4-Bromo-2-ethoxy-N-ethylbenzamide is a compound of interest in the field of medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.

Synthesis

The synthesis of this compound typically involves two key steps:

- Ethoxylation : The introduction of the ethoxy group is achieved through etherification, where an ethylating agent such as ethyl iodide reacts with the hydroxyl group of the benzene ring in the presence of a base.

- Amidation : The amide bond is formed by reacting the ethoxy-bromobenzene intermediate with ethylamine, often using coupling reagents like EDCI to facilitate the reaction.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. Studies have shown that it can inhibit various bacterial strains, including:

- Gram-positive bacteria : Staphylococcus aureus

- Gram-negative bacteria : Escherichia coli, Pseudomonas aeruginosa

- Fungi : Candida albicans

These findings suggest that the compound may serve as a lead for developing new antimicrobial agents .

The biological activity of this compound is attributed to its interaction with specific molecular targets. The bromine atom and ethoxy group enhance its binding affinity to enzymes and receptors, potentially inhibiting their activity. This mechanism may involve:

- Enzyme inhibition : By binding to active or allosteric sites on enzymes, it can modulate their function.

- Receptor interaction : It may influence signaling pathways by interacting with cellular receptors.

Case Study 1: Antimicrobial Screening

In a comprehensive study, various derivatives of benzamide were synthesized and screened for antimicrobial activity. Among them, this compound demonstrated potent activity against multiple pathogens, indicating its potential as a therapeutic agent in treating infections .

Case Study 2: Synthesis and Evaluation

Another study focused on synthesizing N-benzyl substituted derivatives of phenethylamine and assessing their affinity for serotonin receptors. Although not directly related to this compound, it highlights the importance of structural modifications in enhancing biological activity and receptor selectivity .

Comparative Analysis

To understand the uniqueness of this compound, it is essential to compare it with similar compounds:

| Compound Name | Key Features | Biological Activity |

|---|---|---|

| 4-Bromo-N-ethylbenzamide | Lacks ethoxy group | Moderate activity |

| 2-Ethoxy-N-ethylbenzamide | Lacks bromine atom | Reduced reactivity |

| 4-Bromo-2-methoxy-N-ethylbenzamide | Contains methoxy instead of ethoxy | Altered chemical behavior |

The combination of the bromine atom and ethoxy group in this compound confers distinct properties that enhance its reactivity and biological activity compared to its analogs.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.